1-(4-Fluorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone
Description
1-(4-Fluorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone is a chalcone-derived compound characterized by a propanone backbone substituted with a 4-fluorophenyl group at position 1 and a 4-methylphenylsulfanyl group at position 2. This structure combines an α,β-unsaturated ketone core with aromatic and sulfur-containing substituents, which are critical for its bioactivity. Its molecular weight is 316.42 g/mol (calculated), with a planar conformation disrupted by the perpendicular orientation of the 4-methylphenylsulfanyl group relative to the propanone core .
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(4-methylphenyl)sulfanylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FOS/c1-12-2-8-15(9-3-12)19-11-10-16(18)13-4-6-14(17)7-5-13/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFUNTXRFAWASE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone typically involves the reaction of 4-fluorobenzaldehyde with 4-methylthiophenol in the presence of a base, followed by a condensation reaction with acetone. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties can be contextualized against structurally related chalcones and sulfanyl/sulfonyl derivatives (Table 1).
Table 1: Comparison of Key Structural and Bioactive Properties
Structure–Activity Relationship (SAR) Insights
- Electronegativity and Substitution Patterns : The 4-fluorophenyl group in the target compound enhances binding affinity due to fluorine’s electronegativity and small atomic radius, similar to compound 2j (IC50 = 4.70 μM) . However, substitution with methoxy groups (e.g., compound 2p, IC50 = 70.79 μM) reduces potency, suggesting electronegative substituents are critical for activity .
- Sulfanyl vs. Sulfonyl Groups: The 4-methylphenylsulfanyl group contributes to hydrophobic interactions, as seen in its high Mpro occupancy (84.5%) .
- Dihedral Angles and Planarity: Chalcone derivatives with planar conformations (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) show dihedral angles <10°, enabling stronger π-π stacking. The target compound’s non-planar 4-methylphenylsulfanyl group may reduce stacking efficiency but enhance steric complementarity with Mpro .
Biological Activity
1-(4-Fluorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone, also known by its chemical structure C16H15FO3S, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its effects.
- Molecular Formula : C16H15FO3S
- Molecular Weight : 306.36 g/mol
- CAS Number : 477334-40-0
- Structural Features : The compound contains a fluorophenyl group and a methylphenyl sulfanyl moiety, contributing to its unique biological interactions.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing primarily on its anticancer and antimicrobial properties.
Anticancer Activity
Recent research highlights the compound's potential as an anticancer agent. The structure-activity relationship (SAR) indicates that the presence of the fluorine atom and the sulfanyl group enhances its cytotoxic properties against several cancer cell lines.
- Case Study : A study conducted by researchers at MDPI evaluated various derivatives of similar compounds for their antiproliferative effects. The findings suggested that modifications in the phenyl ring significantly influenced cytotoxicity, with some derivatives exhibiting IC50 values comparable to standard chemotherapeutics.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 5.2 | |
| Similar Derivative A | A549 | 2.9 | |
| Similar Derivative B | HT29 | 3.5 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, although specific data on these effects remain limited.
- Research Findings : In a comparative analysis of various compounds, it was noted that derivatives containing similar structural motifs displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL .
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Cytotoxicity : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Antimicrobial Action : Its efficacy against bacteria could be attributed to disruption of bacterial cell membranes or interference with metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
